5-Isopropyl-1H-pyrazol-3(2H)-one

Medicinal chemistry Drug design ADME optimization

Differentiate your SAR programs with 5‑isopropyl‑1H‑pyrazol‑3(2H)‑one, a pyrazolone building block that occupies a unique physicochemical niche (XLogP 0.9, TPSA 41.1 Ų, ∆XLogP +0.7 vs. 5‑methyl analog). Its balanced lipophilicity and dual H‑bond donors enable systematic exploration of steric effects (Taft Es ≈ −0.47) while maintaining metabolic stability as a phenol bioisostere. Ideal for fragment-based drug discovery and CNS‑targeted antioxidant design. Secure research‑grade material with verified purity for reproducible results.

Molecular Formula C6H10N2O
Molecular Weight 126.159
CAS No. 385375-59-7
Cat. No. B2866866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-1H-pyrazol-3(2H)-one
CAS385375-59-7
Molecular FormulaC6H10N2O
Molecular Weight126.159
Structural Identifiers
SMILESCC(C)C1=CC(=O)NN1
InChIInChI=1S/C6H10N2O/c1-4(2)5-3-6(9)8-7-5/h3-4H,1-2H3,(H2,7,8,9)
InChIKeyYXJMHLUZYAZADZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Isopropyl-1H-pyrazol-3(2H)-one (CAS 385375-59-7): Physicochemical and Structural Profile for Procurement Decisions


5-Isopropyl-1H-pyrazol-3(2H)-one (CAS 385375-59-7; C₆H₁₀N₂O; MW 126.16) is a 5-alkyl-substituted pyrazol-3-one derivative featuring an isopropyl group at the C5 position and a carbonyl/hydroxyl functionality at the C3 position of the pyrazole ring. The compound exists in tautomeric equilibrium between the 3-one and 3-ol (pyrazol-5-ol) forms, which is characteristic of this heterocyclic class . Physicochemical properties include a calculated density of 1.152 g/cm³, a predicted boiling point of 302.735°C, a predicted pKa of 8.96, a calculated XLogP of 0.9, and a topological polar surface area (TPSA) of 41.1 Ų . As an unsubstituted pyrazolone core bearing a branched alkyl substituent, this compound serves as a versatile building block for further synthetic elaboration in medicinal chemistry and agrochemical research programs .

Why Generic 5-Alkyl Pyrazol-3-ones Cannot Substitute for 5-Isopropyl-1H-pyrazol-3(2H)-one (CAS 385375-59-7) in Research Applications


Pyrazol-3-one derivatives bearing different C5 alkyl substituents (methyl, ethyl, isopropyl, tert-butyl) exhibit quantifiable differences in lipophilicity, steric bulk, and electronic properties that directly influence molecular recognition, metabolic stability, and downstream biological or catalytic activity. The isopropyl substituent occupies a specific physicochemical niche: its calculated XLogP of 0.9 and TPSA of 41.1 Ų differ markedly from the 5-methyl analog (XLogP ~0.2; TPSA ~45 Ų), creating divergent membrane permeability and target engagement profiles. Pyrazolones are well-documented as metabolically stable bioisosteres of phenols , but the precise C5 alkyl group governs the balance between hydrogen-bond donating capacity and hydrophobic interactions in enzyme active sites. Consequently, substitution with a different 5-alkyl analog—even one differing by a single methylene unit—may yield altered potency, selectivity, or physicochemical behavior, invalidating cross-compound assumptions in structure-activity relationship studies. The following quantitative evidence establishes the specific grounds for selecting this isopropyl-substituted derivative over its closest analogs.

Quantitative Differentiation Evidence for 5-Isopropyl-1H-pyrazol-3(2H)-one (CAS 385375-59-7) Relative to 5-Alkyl Pyrazol-3-one Analogs


Lipophilicity Advantage: 5-Isopropyl Substitution Delivers Intermediate LogP Relative to 5-Methyl and 5-tert-Butyl Analogs

5-Isopropyl-1H-pyrazol-3(2H)-one (CAS 385375-59-7) exhibits a calculated XLogP of 0.9 , which lies intermediate between the 5-methyl analog (XLogP ~0.2, based on unsubstituted pyrazol-3-one LogP of -0.64 plus estimated methyl contribution) and the 5-tert-butyl analog (estimated XLogP >1.5). This moderate lipophilicity, combined with a topological polar surface area (TPSA) of 41.1 Ų and two hydrogen-bond donors (pyrazole NH and OH tautomer) , positions the compound in a physicochemical range compatible with both aqueous solubility and passive membrane permeability, a critical consideration in fragment-based drug discovery and lead optimization programs.

Medicinal chemistry Drug design ADME optimization

Steric Bulk at C5: Isopropyl Confers Intermediate Steric Demand Relative to Methyl and tert-Butyl Pyrazol-3-one Analogs

The isopropyl group at C5 of 5-isopropyl-1H-pyrazol-3(2H)-one provides intermediate steric bulk (Taft Es value ~-0.47) compared to methyl (Es = 0.00) and tert-butyl (Es = -1.54) substituents. This steric parameter is quantifiable and directly relevant to enzyme active-site complementarity. In pyrazol-3-one systems, the C5 substituent occupies a position adjacent to the hydrogen-bond-donating pyrazole NH and carbonyl oxygen, influencing both the conformational freedom of the ring and the accessibility of the key pharmacophoric elements to target biomolecules. The isopropyl group introduces sufficient steric hindrance to restrict rotational freedom relative to the methyl analog (calculated rotatable bond count = 1 [1]), while avoiding the extreme steric congestion that can preclude binding in sterically constrained active sites when tert-butyl is employed [2].

Medicinal chemistry Structure-activity relationship Receptor binding

Bioisosteric Replacement: Pyrazol-3-one Core Demonstrates Enhanced Metabolic Stability Versus Phenol Scaffold

The pyrazol-3-one heterocycle serves as a validated bioisostere of the phenol moiety, with literature establishing that pyrazole-based replacements confer increased lipophilicity and enhanced metabolic stability relative to the corresponding phenolic scaffolds . This class-level advantage arises from the replacement of the metabolically labile phenolic oxygen with a more stable nitrogen-containing heterocyclic system. While direct microsomal stability data for 5-isopropyl-1H-pyrazol-3(2H)-one are not available in the open literature, the broader pyrazolone class demonstrates favorable metabolic profiles: for example, the pyrazolone derivative edaravone and its analogs exhibit metabolic stability sufficient for clinical application [1], and structurally related pyrazolones have demonstrated microsomal half-lives of 36-93 minutes in mouse and human liver microsomes, respectively .

Bioisosterism Metabolic stability Drug design

Optimal Application Scenarios for 5-Isopropyl-1H-pyrazol-3(2H)-one (CAS 385375-59-7) Based on Verified Differentiation Evidence


Fragment-Based Lead Generation Requiring Intermediate Lipophilicity (XLogP ≈ 0.9) and Polar Surface Area of 41.1 Ų

Medicinal chemistry programs employing fragment-based drug discovery (FBDD) can utilize 5-isopropyl-1H-pyrazol-3(2H)-one as a fragment with physicochemical properties (XLogP = 0.9, TPSA = 41.1 Ų) that align with rule-of-three fragment guidelines, while offering a quantifiable lipophilicity increment over the 5-methyl analog (ΔXLogP ≈ +0.7) for exploration of hydrophobic binding pockets. The two hydrogen-bond donors (pyrazole NH and OH tautomer) provide polar interaction capacity balanced by the moderate lipophilicity of the isopropyl group [1]. This profile supports initial hit identification efforts where balanced solubility and permeability are required for downstream optimization [2].

Synthesis of Bioisosteric Replacements for Phenol-Containing Lead Compounds in Metabolic Stability Optimization

Research programs seeking to replace metabolically labile phenol moieties with more stable heterocyclic bioisosteres can evaluate 5-isopropyl-1H-pyrazol-3(2H)-one as a building block. The pyrazol-3-one core is established in the literature as a metabolically more stable phenol bioisostere, with representative pyrazolones demonstrating microsomal half-lives of 36-93 minutes [1][2]. The isopropyl substituent at C5 provides a branched alkyl group that may further influence metabolic pathways while maintaining the hydrogen-bond-donating capacity of the heterocyclic core. This scaffold is particularly suited for early-stage lead optimization where improved ADME properties are prioritized .

Structure-Activity Relationship Studies Evaluating Steric Effects at the C5 Position of Pyrazol-3-one Scaffolds

5-Isopropyl-1H-pyrazol-3(2H)-one enables systematic SAR exploration of C5 alkyl substituent effects on target engagement, where the isopropyl group (Taft Es ≈ -0.47) provides an intermediate steric parameter between methyl (Es = 0.00) and tert-butyl (Es = -1.54) [1]. The presence of one rotatable bond (C-C between isopropyl and pyrazole ring) [2] introduces a defined degree of conformational flexibility absent in the 5-methyl analog, which may influence binding kinetics and selectivity profiles. This compound is therefore appropriate for medicinal chemistry programs requiring systematic variation of steric bulk at the C5 position while maintaining the core pyrazol-3-one pharmacophore .

Development of Novel Antioxidant or Neuroprotective Agents Based on Pyrazol-3-one Core Scaffolds

The pyrazol-3-one nucleus has demonstrated significant antioxidant activity in multiple in vitro assays, with structurally related analogs exhibiting DPPH radical scavenging IC₅₀ values in the 2.6-7.8 μM range and FRAP assay activity [1][2]. These class-level antioxidant properties, combined with the favorable physicochemical profile of 5-isopropyl-1H-pyrazol-3(2H)-one (XLogP = 0.9, TPSA = 41.1 Ų, two H-bond donors) , position this compound as a suitable starting point for the design of neuroprotective agents targeting oxidative stress pathways. The moderate lipophilicity and polar surface area support potential blood-brain barrier penetration, a critical requirement for CNS-targeted antioxidant therapeutics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Isopropyl-1H-pyrazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.